molecular formula C25H36O8 B2559727 Wedelolide A CAS No. 950766-69-5

Wedelolide A

Katalognummer: B2559727
CAS-Nummer: 950766-69-5
Molekulargewicht: 464.555
InChI-Schlüssel: YUIFLMUQEDTANM-FTJQBTTRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Wedelolide A is a sesquiterpene lactone isolated from plants of the genus Wedelia, such as Wedelia prostrata and Wedelia chinensis. It belongs to the (9R)-eudesman-9,12-olide structural class, characterized by a bicyclic eudesmane skeleton with a γ-lactone ring at C-9 and C-12 . This compound has garnered attention for its diverse bioactivities, including protein tyrosine phosphatase 1B (PTP1B) inhibition (IC₅₀ values in the micromolar range) and antiviral activity against tobacco mosaic virus (TMV) . Its stereochemistry and absolute configuration were confirmed via experimental and calculated Electronic Circular Dichroism (ECD) spectra .

Eigenschaften

IUPAC Name

[(1R,2S,3S,6S,7R,8S,9S,13S)-3,6-dihydroxy-2,6,7-trimethyl-10-methylidene-8-(2-methylpropanoyloxy)-11-oxo-12-oxatricyclo[7.3.1.02,7]tridecan-13-yl] (E)-2-methylbut-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O8/c1-9-13(4)21(28)31-17-16-14(5)22(29)33-19(17)24(7)15(26)10-11-23(6,30)25(24,8)18(16)32-20(27)12(2)3/h9,12,15-19,26,30H,5,10-11H2,1-4,6-8H3/b13-9+/t15-,16+,17-,18-,19-,23-,24-,25+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUIFLMUQEDTANM-FTJQBTTRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)C(=O)OC1C2C(C3(C(CCC(C3(C1OC(=O)C2=C)C)O)(C)O)C)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C(\C)/C(=O)O[C@H]1[C@@H]2[C@@H]([C@@]3([C@@](CC[C@@H]([C@]3([C@H]1OC(=O)C2=C)C)O)(C)O)C)OC(=O)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Wedelolide A involves bioassay-guided fractionation from the leaves of Wedelia trilobata. The process includes extraction with ethanol, followed by separation using chromatographic techniques . Specific synthetic routes and reaction conditions for laboratory synthesis are not widely documented, but the isolation process typically involves the use of solvents like ethanol and chromatographic columns .

Industrial Production Methods

Industrial production methods for Wedelolide A are not well-established due to its natural origin and the complexity of its structure. Most of the compound is obtained through extraction from natural sources rather than synthetic production .

Analyse Chemischer Reaktionen

Types of Reactions

Wedelolide A can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different lactone derivatives, while reduction may produce alcohols or other reduced forms of the compound .

Vergleich Mit ähnlichen Verbindungen

Key Data Tables

Table 1: Comparative Bioactivity of Wedelolide A and Analogues
Compound PTP1B Inhibition (IC₅₀ or % at 20 µM) Anti-Bcl-2 Docking Score Anti-TMV Activity (PAL Activation) Source
Wedelolide A 32% (Wedelolide D) −8.2 Not reported Wedelia spp.
Wedelolide B Not reported −8.3 Not reported Wedelia spp.
Wedelolide C Not reported Not reported 0.01 µg/mL W. trilobata
Trilobolide 6-O-angelate Not reported −9.1 Not reported Wedelia spp.
Diterpene 8 8.3 µM Not reported Not reported Wedelia spp.
Table 2: Structural Comparison of Selected Compounds
Compound Core Structure Key Substituents Bioactive Moieties
Wedelolide A (9R)-eudesman-9,12-olide C-1 acetoxy, C-3 hydroxyl γ-Lactone ring
Vernodalin Eudesmanolide C-8 ketone, C-3 methylacryloyl α,β-unsaturated carbonyl
Trilobolide 6-O-methacrylate Germacranolide C-6 methacrylate ester Epoxide ring

Critical Research Findings

Structural-Activity Relationships (SAR): The C-3 cinnamoyl group in diterpene 8 enhances PTP1B inhibition compared to Wedelolide A’s hydroxyl group, indicating that lipophilic substituents improve target binding . γ-Lactone rings in Wedelolide A and Vernodalin are critical for electron-deficient interactions with enzymes like PTP1B .

Source-Dependent Variability :

  • Wedelolide A was isolated from Indonesian W. prostrata but absent in Okinawan W. chinensis, highlighting biogeographic influences on phytochemistry .

Therapeutic Potential: While Wedelolide A’s PTP1B inhibition is modest, its structural analogs (e.g., diterpene 8) show promise for diabetes therapy. Conversely, Trilobolide derivatives excel in anticancer applications .

Q & A

Q. What standard analytical methods are used to characterize the purity and structural identity of Wedelolide A?

To confirm the identity and purity of Wedelolide A, researchers should employ a combination of spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) : For elucidating molecular structure and stereochemistry via 1D/2D NMR experiments (e.g., 1^1H, 13^13C, COSY, HSQC) .
  • High-Performance Liquid Chromatography (HPLC) : To assess purity using reverse-phase columns with UV/Vis or mass spectrometry (MS) detection .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS/MS for molecular weight confirmation and fragmentation analysis . Note: Cross-validate results with reference standards and report retention times, spectral matches, and purity percentages.

Q. How should researchers design initial bioactivity assays for Wedelolide A?

Prioritize in vitro assays to establish baseline pharmacological properties:

  • Cell-Based Assays : Use relevant cell lines (e.g., cancer, inflammatory) with dose-response curves (IC50_{50}/EC50_{50} values). Include positive/negative controls and account for solvent cytotoxicity .
  • Enzyme Inhibition Studies : For mechanistic insights, employ kinetic assays (e.g., fluorescence-based or colorimetric) with purified enzymes linked to Wedelolide A’s reported targets (e.g., NF-κB, COX-2) .
  • Data Reproducibility : Replicate assays across ≥3 independent experiments and report statistical significance (e.g., ANOVA with post-hoc tests) .

Q. What key factors influence solvent selection for extracting Wedelolide A from natural sources?

Solvent choice impacts yield, environmental safety, and downstream processing:

  • Polarity Matching : Use medium-polarity solvents (e.g., ethyl acetate, methanol-water mixtures) to balance solubility and selectivity .
  • Green Chemistry Principles : Prioritize solvents with low toxicity (e.g., ethanol) and consider microwave- or ultrasound-assisted extraction for efficiency .
  • Post-Extraction Analysis : Quantify Wedelolide A yield via HPLC and compare with literature benchmarks .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for Wedelolide A across studies?

Address discrepancies through systematic methodologies:

  • Meta-Analysis : Aggregate data from peer-reviewed studies, adjusting for variables like cell type, assay conditions, and compound purity .
  • Experimental Replication : Reproduce conflicting studies using standardized protocols (e.g., ATCC cell lines, controlled solvent batches) .
  • Sensitivity Analysis : Test whether bioactivity differences arise from minor protocol variations (e.g., incubation time, serum concentration) .

Q. What strategies optimize Wedelolide A synthesis protocols for scalability and reproducibility?

Enhance synthetic routes using interdisciplinary approaches:

  • Design of Experiments (DOE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, catalyst loading) and identify critical variables .
  • In-Line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time reaction monitoring .
  • Green Metrics : Calculate E-factors and atom economy to minimize waste and improve sustainability .

Q. How can multi-omics approaches elucidate Wedelolide A’s mechanisms of action in complex biological systems?

Combine high-throughput datasets for holistic insights:

  • Transcriptomics : Use RNA-seq to identify differentially expressed genes post-treatment .
  • Proteomics : Employ LC-MS/MS to map protein interaction networks (e.g., STRING database) .
  • Network Pharmacology : Integrate omics data with pathway analysis tools (e.g., KEGG, Reactome) to predict polypharmacological effects .

Methodological Best Practices

  • Data Transparency : Archive raw datasets (e.g., NMR spectra, HPLC chromatograms) in supplementary materials or repositories like Zenodo .
  • Ethical Compliance : Obtain ethical approvals for biological studies and disclose conflicts of interest .
  • Collaborative Frameworks : Define roles (e.g., synthesis, bioassays) and milestones early in interdisciplinary teams .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.